3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound is characterized by the presence of a chloromethyl group, a methyl group, and a p-tolyl group attached to the imidazo[1,2-a]pyridine core.
Preparation Methods
The synthesis of 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride involves several steps:
Starting Material: The synthesis begins with 3-methylpyridine as the starting material.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce this compound.
Chemical Reactions Analysis
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents: Thionyl chloride, potassium permanganate, and methanol are commonly used in the synthesis and reactions involving this compound.
Scientific Research Applications
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds such as:
3-(Chloromethyl)pyridine hydrochloride: This compound has a similar chloromethyl group but lacks the imidazo[1,2-a]pyridine core.
3-Pyridinemethanol: This compound is an intermediate in the synthesis of this compound and lacks the chloromethyl group.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16Cl2N2 |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-11-3-6-13(7-4-11)16-14(9-17)19-10-12(2)5-8-15(19)18-16;/h3-8,10H,9H2,1-2H3;1H |
InChI Key |
NPPMHVCZUGFSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCl.Cl |
Origin of Product |
United States |
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